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3-Ethynylbenzoic acid
Overview
Description
3-Ethynylbenzoic acid is an organic compound with the molecular formula C9H6O2 It is characterized by the presence of a benzoic acid moiety substituted with an ethynyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethynylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 3-(2-trimethylsilylethynyl)benzoate with lithium hydroxide in a mixture of tetrahydrofuran and water, followed by heating at 50°C . The reaction proceeds as follows:
[ \text{Methyl 3-(2-trimethylsilylethynyl)benzoate} + \text{LiOH} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-carboxybenzoic acid.
Reduction: Formation of 3-ethylbenzoic acid.
Substitution: Formation of 3-nitrobenzoic acid or 3-bromobenzoic acid.
Scientific Research Applications
Organic Synthesis
3-Ethynylbenzoic acid is extensively used as a building block in organic synthesis. Its terminal alkyne group allows for various coupling reactions, including:
- Sonogashira Cross-Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and acetylene compounds, making it essential in the synthesis of pharmaceuticals and agrochemicals .
- Click Chemistry : It serves as an alkyne component in click chemistry, enabling the rapid assembly of complex molecular structures through high-yield reactions .
Polymer Chemistry
The compound is utilized to modify the properties of polymers. Its incorporation can enhance:
- Thermal Stability : By improving heat resistance, this compound contributes to the development of high-performance materials.
- Mechanical Strength : The modification of polymer networks with this compound results in materials with superior mechanical properties, which are crucial for various industrial applications .
Material Science
In material science, this compound plays a role in:
- Fabrication of Conductive Polymers : These polymers are vital for electronics and energy storage devices due to their improved conductivity and stability .
- Advanced Materials Development : Its unique properties allow for the creation of innovative materials with tailored functionalities.
Biological Imaging
Researchers employ this compound in the development of fluorescent probes used for biological imaging. This application aids in visualizing cellular processes, providing insights into biological mechanisms at the molecular level .
Case Study 1: On-Surface Polymerization
A study demonstrated the use of this compound as a precursor for on-surface polymerization on calcite substrates. The research found that upon annealing, acetylene polymer chains were formed, showcasing the compound's potential in nanotechnology applications . The specific reaction pathways observed highlight its versatility in surface chemistry.
Case Study 2: Sensing Applications
Another investigation explored the use of this compound derivatives in sensing applications. These derivatives were integrated into complex systems for detecting metal ions, demonstrating their utility beyond traditional synthetic applications .
Comparative Data Table
Application Area | Specific Use Case | Benefits |
---|---|---|
Organic Synthesis | Sonogashira Cross-Coupling | Formation of carbon-carbon bonds |
Polymer Chemistry | Modification of thermal stability | Enhanced performance materials |
Material Science | Conductive polymer fabrication | Improved conductivity and stability |
Biological Imaging | Development of fluorescent probes | Visualization of cellular processes |
Surface Chemistry | On-surface polymerization | Creation of nanostructures |
Mechanism of Action
The mechanism of action of 3-ethynylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
3-Ethylbenzoic acid: Similar structure but with an ethyl group instead of an ethynyl group.
3-Nitrobenzoic acid: Contains a nitro group instead of an ethynyl group.
3-Bromobenzoic acid: Contains a bromine atom instead of an ethynyl group.
Uniqueness: 3-Ethynylbenzoic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and materials science .
Biological Activity
Overview
3-Ethynylbenzoic acid (C9H6O2) is an organic compound characterized by a benzoic acid structure with an ethynyl group at the 3-position. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in synthetic organic chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H6O2
- Molecular Weight : 150.15 g/mol
- Structure : The carboxylic acid group is nearly coplanar with the benzene ring, facilitating hydrogen bonding interactions in crystalline forms .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been investigated for:
- Antiviral Activity : Research indicates that derivatives of this compound can act as inhibitors of influenza neuraminidase, a critical enzyme for viral replication. For instance, triazolylated derivatives have shown potent activity against resistant strains of the virus by effectively binding to the enzyme's active site .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Case Studies and Research Findings
- Antiviral Activity :
-
Antitumor Activity :
- In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. It was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
- Structural Studies :
Applications in Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis:
- Sonogashira Cross-Coupling Reaction : This reaction utilizes this compound for forming carbon-carbon bonds, which is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Click Chemistry : Its terminal alkyne functionality allows it to participate in click chemistry reactions, enabling rapid assembly of diverse molecular structures with high efficiency .
Safety and Toxicology
While exploring its biological activities, it is essential to consider safety aspects. According to safety data sheets, this compound can cause skin irritation and eye damage upon contact. Proper handling and safety precautions are advised when working with this compound.
Properties
IUPAC Name |
3-ethynylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPIMLZTBYCDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579234 | |
Record name | 3-Ethynylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10601-99-7 | |
Record name | 3-Ethynylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10601-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Ethynylbenzoic acid in the formation of macrocyclic triruthenium complexes?
A1: this compound plays a crucial role as a building block in the self-assembly process with the ruthenium precursor [HRu(CO)Cl(PiPr3)2]. [] This reaction forms a macrocyclic C3-symmetric triangular triruthenium alkenyl complex, [{Ru(CO)(PiPr3)2(CH=CHArCOO)}3], where Ar represents the C6H4 group from this compound. This specific structure contributes to the unique electrochemical properties of the resulting macrocycle. []
Q2: How is the structure of this compound confirmed?
A2: The crystal structure of this compound has been determined using X-ray crystallography. [] The analysis revealed that the carboxylic acid group of the molecule lies almost within the plane of the benzene ring, with a dihedral angle of 2.49° between them. [] This structural information is crucial for understanding its self-assembly behavior and the resulting macrocycle geometry.
Q3: What are the potential applications of the triruthenium macrocycles synthesized using this compound?
A3: The triruthenium macrocycles exhibit interesting electrochemical properties. They undergo three sequential one-electron oxidation steps, and the resulting mixed-valent states demonstrate valence delocalization. [] This behavior makes them promising candidates for developing molecule-based conductive loops with potential applications in molecular electronics and materials science. []
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